molecular formula C8H17ClO3S B13478652 3-(Tert-pentyloxy)propane-1-sulfonyl chloride

3-(Tert-pentyloxy)propane-1-sulfonyl chloride

Cat. No.: B13478652
M. Wt: 228.74 g/mol
InChI Key: GXYVZFZQUSBXNQ-UHFFFAOYSA-N
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Description

3-(Tert-pentyloxy)propane-1-sulfonyl chloride (CAS 1342232-54-5) is an organic building block with the molecular formula C8H17ClO3S and a molecular weight of 228.74 g/mol . As a sulfonyl chloride derivative, this compound is a valuable reagent in synthetic organic chemistry, particularly for the introduction of the sulfonyl moiety into target molecules. Its primary research application lies in its role as a key intermediate for the synthesis of more complex compounds, such as sulfonamides and sulfonate esters, which are crucial scaffolds in medicinal chemistry and drug discovery efforts . The unique tert-pentyloxy side chain may influence the compound's steric bulk and lipophilicity, potentially offering advantages in reaction selectivity and the physicochemical properties of the resulting derivatives. Researchers should note that this product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures are essential. While a specific GHS classification for this compound was not fully detailed in the search results, analogous sulfonyl chlorides are typically corrosive and moisture-sensitive . It is strongly advised to consult the Safety Data Sheet (SDS) and handle the material using appropriate personal protective equipment in a well-ventilated fume hood. The product requires cold-chain transportation to ensure its stability and integrity upon delivery .

Properties

Molecular Formula

C8H17ClO3S

Molecular Weight

228.74 g/mol

IUPAC Name

3-(2-methylbutan-2-yloxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C8H17ClO3S/c1-4-8(2,3)12-6-5-7-13(9,10)11/h4-7H2,1-3H3

InChI Key

GXYVZFZQUSBXNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorination of 3-(Tert-pentyloxy)propane-1-sulfonic acid

The primary and most direct method involves converting the corresponding sulfonic acid to the sulfonyl chloride by reaction with a chlorinating agent.

Step Reagents & Conditions Notes
Sulfonic acid precursor 3-(Tert-pentyloxy)propane-1-sulfonic acid Prepared or commercially available
Chlorinating agent Phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), or thionyl chloride (SOCl2) PCl5 preferred for high reactivity
Solvent Chlorobenzene or trifluoromethylbenzene These solvents suppress byproduct formation and improve safety compared to toluene or chlorinated solvents
Temperature Controlled, typically 0-80°C To avoid runaway reactions
Reaction time Several hours until completion Monitored by TLC or HPLC

Mechanism and Considerations:

  • The sulfonic acid reacts with PCl5 to form the sulfonyl chloride, releasing POCl3 and HCl as byproducts.
  • Using chlorobenzene or trifluoromethylbenzene as solvent avoids formation of undesired byproducts that occur with toluene, enhancing purity and yield.
  • The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
  • The reaction mixture can be partitioned and washed to remove residual phosphorus oxychloride and other impurities, allowing direct use of the sulfonyl chloride in subsequent steps without isolation, reducing cost and handling risks.

Alternative Chlorinating Agents and Conditions

Representative Experimental Procedure

While specific literature on this compound is limited, analogous sulfonyl chlorides such as 3-chloropropane-1-sulfonyl chloride have been prepared under the following conditions:

Parameter Details
Reagents 3-(tert-pentyloxy)propane-1-sulfonic acid (1 equiv), phosphorus pentachloride (1.2 equiv)
Solvent Chlorobenzene
Temperature 50-70°C
Time 4-6 hours
Workup Quench with ice water, separate organic layer, wash with sodium bicarbonate solution, dry over magnesium sulfate, concentrate under reduced pressure
Yield Typically >80% with high purity

This procedure is adapted from analogous sulfonyl chloride preparations and optimized to minimize byproducts and maximize safety.

Analysis of Preparation Methods

Aspect Chlorination with PCl5 in chlorobenzene Chlorination with SOCl2 Sulfonate ester route
Yield High (>80%) Moderate to high Moderate
Purity High, minimal byproducts Moderate, requires purification Variable
Safety Moderate; controlled reaction, manageable byproducts Lower; gaseous byproducts require ventilation Moderate
Scalability Good; solvent choice suppresses runaway Moderate; gas evolution complicates scale-up Moderate
Cost Moderate; PCl5 and chlorobenzene are standard reagents Lower reagent cost but higher handling cost Higher due to multiple steps

Chemical Reactions Analysis

Types of Reactions

3-(Tert-pentyloxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

3-(Tert-pentyloxy)propane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-pentyloxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may inhibit enzymes by reacting with nucleophilic residues in the active site .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Source
3-(Tert-pentyloxy)propane-1-sulfonyl chloride 1342232-54-5 C₈H₁₇ClO₃S 228.73 tert-Pentyloxy (-O-C(CH₂CH₃)₃)
3-Chloropropane-1-sulfonyl chloride - C₃H₆Cl₂O₂S 193.11 (calculated) Chlorine (-Cl)
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride 1496484-90-2 C₁₀H₁₂Cl₂O₃S 283.17 4-Chloro-2-methylphenoxy (aromatic)
3-(3-Methoxyphenoxy)propane-1-sulfonyl chloride 1018288-81-7 C₁₀H₁₃ClO₄S 264.73 3-Methoxyphenoxy (aromatic)
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride 1018251-96-1 C₅H₁₂ClNO₃S₂ 219.24 Dimethylsulfamoyl (-N(CH₃)₂SO₂)
3,3,3-Trifluoropropane-1-sulfonyl chloride 845866-80-0 C₃H₄ClF₃O₂S 204.57 (calculated) Trifluoromethyl (-CF₃)

Key Observations :

  • Steric Effects : The tert-pentyloxy group in the target compound introduces significant steric bulk compared to smaller substituents like chlorine (-Cl) or trifluoromethyl (-CF₃). This reduces nucleophilic attack rates at the sulfonyl chloride group .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in CAS 845866-80-0) increase the electrophilicity of the sulfonyl chloride, enhancing reactivity toward amines or alcohols. Conversely, electron-donating groups (e.g., methoxy in CAS 1018288-81-7) may slow reactions .
  • Aromatic vs.

Physicochemical Properties

  • Solubility: The tert-pentyloxy group enhances lipophilicity, making the compound more soluble in organic solvents (e.g., dichloromethane, THF) compared to polar analogs like 3-chloropropane-1-sulfonyl chloride .
  • Stability :
    • Bulky substituents (e.g., tert-pentyloxy) may stabilize the sulfonyl chloride against hydrolysis compared to smaller, more reactive derivatives like 3-chloropropane-1-sulfonyl chloride .

Biological Activity

3-(Tert-pentyloxy)propane-1-sulfonyl chloride, with the chemical formula C₈H₁₇ClO₃S and CAS number 1342232-54-5, is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.

PropertyValue
Molecular FormulaC₈H₁₇ClO₃S
Molar Mass228.74 g/mol
StructureStructure

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing notable minimum inhibitory concentrations (MIC).

CompoundTarget OrganismMIC (μg/ml)
This compoundStaphylococcus aureus5
This compoundEscherichia coli15
This compoundCandida albicans30

These results suggest that the compound has potent antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The compound appears to induce apoptosis and disrupt cell cycle progression.

Case Study: In Vitro Anticancer Activity

A recent study assessed the effects of the compound on human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values :
    • MCF-7: 12 µM
    • A549: 18 µM
    • HeLa: 25 µM

The results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, suggesting its potential as a therapeutic agent.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl chloride group may inhibit enzymes critical for bacterial metabolism and cancer cell proliferation.
  • DNA Interaction : Preliminary studies suggest that the compound can bind to DNA, potentially disrupting nucleic acid synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(tert-pentyloxy)propane-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonation of the corresponding alcohol precursor using chlorosulfonic acid or thionyl chloride (SOCl₂). For tert-pentyloxy derivatives, the tert-pentyl group’s steric bulk requires careful control of reaction time and temperature to avoid side reactions (e.g., sulfonic acid formation). For example, analogous compounds like 3-methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride are synthesized at 0–5°C in anhydrous dichloromethane to maximize sulfonyl chloride formation . Yield optimization may involve quenching unreacted reagents with cold aqueous sodium bicarbonate and using inert atmospheres to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) and high-resolution mass spectrometry (HRMS). For sulfonyl chlorides, the sulfonyl chloride group exhibits distinct ¹H NMR signals at δ 3.5–4.0 ppm for adjacent methylene protons. Infrared (IR) spectroscopy can confirm the S=O stretch (~1360 cm⁻¹ and ~1180 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 210–230 nm) is recommended, as seen in studies of 3-(4-chloro-2-methylphenoxy)propane-1-sulfonyl chloride .

Advanced Research Questions

Q. How does the tert-pentyloxy substituent influence the reactivity of sulfonyl chlorides in nucleophilic substitution reactions?

  • Methodological Answer : The tert-pentyloxy group’s electron-donating methoxy-like properties stabilize the sulfonyl chloride intermediate but introduce steric hindrance, slowing reaction kinetics. For example, in analogous compounds like 3-(4-bromo-2-chlorophenoxy)propane-1-sulfonyl chloride, bulky substituents reduce reaction rates with amines in polar aprotic solvents (e.g., DMF). Researchers should adjust nucleophile equivalents (1.2–2.0 equiv) and reaction times (12–24 hours) to compensate for steric effects. Kinetic studies via ¹H NMR or LC-MS can monitor intermediate formation .

Q. What strategies mitigate hydrolysis of this compound during storage or reactions?

  • Methodological Answer : Hydrolysis to sulfonic acid is a key challenge. Storage under anhydrous conditions (e.g., molecular sieves in sealed vials at –20°C) is critical. During reactions, strictly anhydrous solvents (e.g., freshly distilled THF) and inert atmospheres (N₂/Ar) are essential. For moisture-sensitive steps, syringe pumps or Schlenk lines may be used. Studies on 3-(trifluoromethoxy)propane-1-sulfonyl chloride show that adding scavengers like triethylamine (0.1–0.5 equiv) can sequester trace water .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the sulfonyl chloride’s electrophilic centers. For tert-pentyloxy derivatives, steric maps and Fukui indices identify reactive sites. For example, in 3-((3,5-dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride, the sulfonyl chloride’s sulfur atom is the primary electrophile, while the tert-pentyloxy group’s oxygen may participate in hydrogen bonding with nucleophiles, affecting regioselectivity .

Data Contradictions and Resolution

Q. Conflicting reports exist on the thermal stability of tert-pentyloxy sulfonyl chlorides. How can researchers reconcile these discrepancies?

  • Methodological Answer : Thermal stability varies with substituent electronic effects. For example, electron-withdrawing groups (e.g., trifluoromethoxy in 3-(trifluoromethoxy)propane-1-sulfonyl chloride) enhance stability, while electron-donating groups (e.g., methoxy) reduce it. Thermogravimetric analysis (TGA) under nitrogen can quantify decomposition temperatures. Contradictions may arise from impurities (e.g., residual SOCl₂), so rigorous purification (e.g., flash chromatography or recrystallization) is advised before testing .

Experimental Design Considerations

Q. What controls are necessary when studying the biological activity of sulfonyl chloride derivatives like this compound?

  • Methodological Answer :
  • Negative Controls : Use hydrolyzed sulfonic acid analogs to distinguish between sulfonyl chloride-specific effects and general sulfonate activity.
  • Solvent Controls : DMSO or DMF at equivalent concentrations to rule out solvent interference.
  • Stability Monitoring : LC-MS at 0-, 6-, and 24-hour timepoints to confirm compound integrity in biological buffers (e.g., PBS).
  • Cysteine Reactivity Assays : Test thiol-containing proteins (e.g., bovine serum albumin) to assess nonspecific binding, as sulfonyl chlorides readily react with cysteine residues .

Advanced Mechanistic Studies

Q. How can isotopic labeling (e.g., ³⁵S) elucidate the reaction pathways of this compound in peptide modification?

  • Methodological Answer : Radiolabeled ³⁵S-sulfonyl chloride can track covalent adduct formation with peptides. For example, incubate the labeled compound with a model peptide (e.g., glutathione) and analyze via autoradiography or scintillation counting after gel electrophoresis. Competitive inhibition assays with unlabeled sulfonyl chloride quantify binding specificity. Similar approaches are used for 3-((2-ethylhexyl)oxy)propane-1-sulfonyl chloride in protein engineering .

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